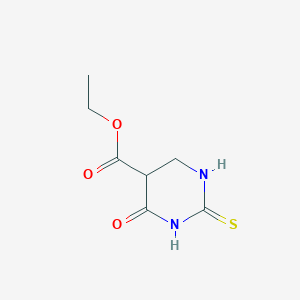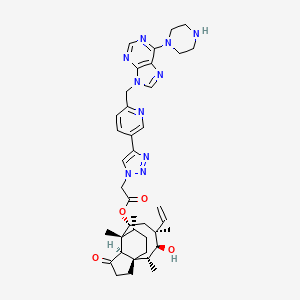![molecular formula C6H6BrN3O B12362105 5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might include the bromination of a pyrrole derivative followed by cyclization with a triazine precursor . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
5-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common reagents for these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is also investigated for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological outcomes .
Comparison with Similar Compounds
5-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated pyrrole derivative with different biological activities.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A compound with a similar fused ring system but different substitution patterns and biological properties.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the core structure but differ in their substituents, leading to varied applications and activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in research and development.
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-2-10-5(4)6(11)8-3-9-10/h1-2,9H,3H2,(H,8,11) |
InChI Key |
ACHDUXPPCXJCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2=C(C=CN2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



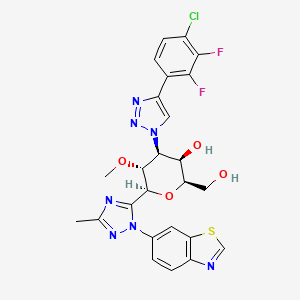
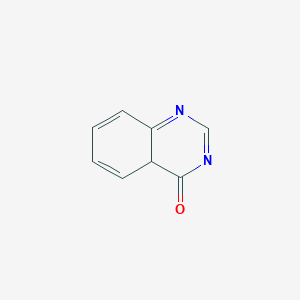
![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12362059.png)
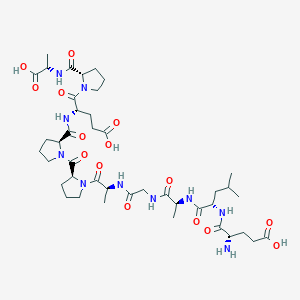
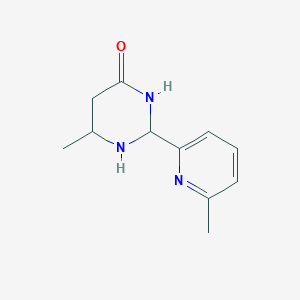


![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
